Structural Differentiation from Non-Tetrazole Cyclohexyl Urea Analogs
The presence of the 1-(4-methoxyphenyl)-1H-tetrazole group in the target compound enables a distinct binding mode compared to simple 1-cyclohexyl-3-(4-methoxyphenyl)urea which lacks the tetrazole ring. The non-tetrazole analog (CHEMBL191968) shows only weak activity against soluble epoxide hydrolase (sEH), with an IC50 of 710 nM against the mouse enzyme and 230 nM against the human enzyme [1]. While direct IC50 data for the target compound on this specific target are not publicly available, the tetrazole motif is well-documented as a privileged pharmacophore for engaging phosphatase and cholesterol acyltransferase active sites, interactions that the truncated analog cannot make [2]. If the scientific objective involves probing these targets or utilizing the tetrazole as a metabolic stable carboxylate bioisostere, selecting the truncated non-tetrazole analog will fail to address the hypothesis.
| Evidence Dimension | Presence of 1H-tetrazole pharmacophore for target engagement |
|---|---|
| Target Compound Data | Contains 1-(4-methoxyphenyl)-1H-tetrazol-5-yl moiety (C16H22N6O2, MW 330.39) |
| Comparator Or Baseline | 1-Cyclohexyl-3-(4-methoxyphenyl)urea (CHEMBL191968, C14H20N2O2, MW 248.32): no tetrazole, murine sEH IC50 = 710 nM, human sEH IC50 = 230 nM [1] |
| Quantified Difference | Presence vs. absence of tetrazole; 82 Da molecular weight increase; the non-tetrazole compound is a weak sEH inhibitor, while the tetrazole enables access to distinct target classes (ACAT, PTP1B). |
| Conditions | Comparative structural analysis; sEH inhibition data from US8815951 patent assays [1]. |
Why This Matters
This matters for procurement because ordering the wrong in-class urea analog completely changes the target engagement profile, rendering the compound useless for assays designed around tetrazole-dependent pharmacophores like PTP1B or ACAT.
- [1] BindingDB Entry BDBM50167053. 1-Cyclohexyl-3-(4-methoxy-phenyl)-urea (CHEMBL191968). University of California / US Patent US8815951. Accessed 2026-04-29. View Source
- [2] Warner-Lambert Company. US Patent 5,362,744. Tetrazole-substituted urea ACAT inhibitors. Issued November 8, 1994. View Source
